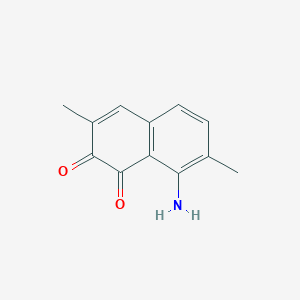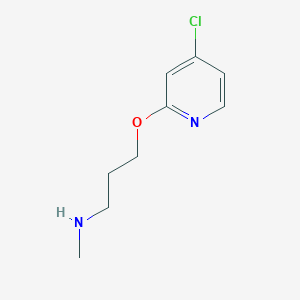
N~2~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxyglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide is an organic compound that features a unique structure combining an indene moiety with an amino and hydroxyacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxyacetamide Formation: The final step involves the reaction of the amino-indene intermediate with hydroxylamine and acetic anhydride to form the hydroxyacetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyacetamide group to an amine.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the indene moiety.
Reduction: Amine derivatives.
Substitution: Substituted indene derivatives with various functional groups.
Applications De Recherche Scientifique
2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetamide group can form hydrogen bonds with active sites, while the indene moiety can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-1H-inden-2-yl (methyl)amine hydrochloride
- (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
Uniqueness
2-((2,3-Dihydro-1H-inden-2-yl)amino)-N-hydroxyacetamide is unique due to its combination of an indene moiety with both amino and hydroxyacetamide groups, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Propriétés
Numéro CAS |
919996-30-8 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-2-ylamino)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-15)7-12-10-5-8-3-1-2-4-9(8)6-10/h1-4,10,12,15H,5-7H2,(H,13,14) |
Clé InChI |
AELDSAYUSCAWMA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C21)NCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)




![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)
![5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11898171.png)



